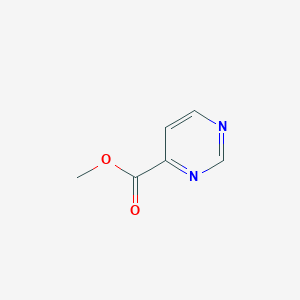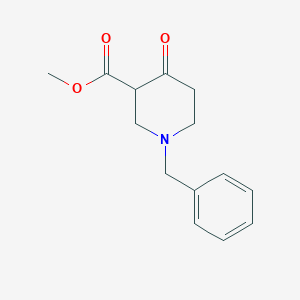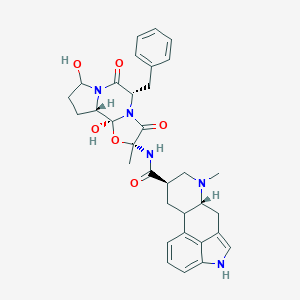
Methyl pyrimidine-4-carboxylate
Übersicht
Beschreibung
Methyl 4-Pyrimidine Carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring Methyl 4-Pyrimidine Carboxylate is characterized by a carboxylate group attached to the fourth position of the pyrimidine ring, with a methyl ester functional group
Wirkmechanismus
Target of Action
Methyl pyrimidine-4-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects . Pyrimidines also play a crucial role in purine and pyrimidine salvage pathways, which are essential for the synthesis of nucleic acid components .
Pharmacokinetics
They are often used as bioisosteres for phenyl and other aromatic π systems, which can influence their bioavailability .
Result of Action
The result of the compound’s action is the potential development of neuroprotective and anti-neuroinflammatory agents . The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway can lead to the restoration of neuronal function and structure, potentially slowing disease progression by reducing neuronal death .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the synthesis and action of pyrimidine derivatives can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .
Biochemische Analyse
Biochemical Properties
Methyl pyrimidine-4-carboxylate plays a role in various biochemical reactions. The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key factor in these interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Dimroth rearrangement, a type of isomerization of heterocycles, is one of the key mechanisms associated with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects of this compound are still being explored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also affect metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are still being investigated.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a process that likely involves specific transporters or binding proteins It may also affect its localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of this compound is still being explored.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methyl-4-Pyrimidin-carboxylat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Chlorpyrimidin-4-carbonsäure mit Methanol in Gegenwart eines Katalysators wie Dimethylformamid und Oxalylchlorid . Die Reaktion verläuft unter milden Bedingungen, typischerweise bei Raumtemperatur, und liefert das gewünschte Methyletherprodukt.
Industrielle Produktionsverfahren: Die industrielle Produktion von Methyl-4-Pyrimidin-carboxylat erfolgt häufig durch großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, Druck und Katalysatorkonzentration sorgfältig kontrolliert werden. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-4-Pyrimidin-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Pyrimidinring auftreten und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Natriummethoxid oder andere Nucleophile können Substitutionsreaktionen fördern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können zu einer großen Bandbreite substituierter Pyrimidinderivate führen .
Wissenschaftliche Forschungsanwendungen
Methyl-4-Pyrimidin-carboxylat findet vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Pyrimidinderivate, die in verschiedenen chemischen Reaktionen und Prozessen von Bedeutung sind.
Biologie: Die Verbindung wird in der Untersuchung von Nukleinsäuren und ihren Analogen verwendet, da Pyrimidin ein grundlegender Bestandteil von DNA und RNA ist.
Medizin: Methyl-4-Pyrimidin-carboxylat und seine Derivate zeigen potenzielle pharmakologische Aktivitäten, darunter antivirale, Antikrebs- und antimikrobielle Eigenschaften
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-4-Pyrimidin-carboxylat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es bestimmte Enzyme oder Rezeptoren hemmen und so zu therapeutischen Effekten führen. Beispielsweise sind Pyrimidinderivate bekannt dafür, Dihydrofolat-Reduktase zu hemmen, ein Enzym, das an der DNA-Synthese beteiligt ist, was sie zu wirksamen Antikrebs- und antimikrobiellen Wirkstoffen macht . Die Fähigkeit der Verbindung, mit Nukleinsäuren zu interagieren, trägt auch zu ihren antiviralen Eigenschaften bei.
Ähnliche Verbindungen:
Ethyl-4-Pyrimidin-carboxylat: Ähnlich wie Methyl-4-Pyrimidin-carboxylat, jedoch mit einer Ethylestergruppe.
2-Chlorpyrimidin-4-carboxylat: Enthält ein Chloratom an der zweiten Position des Pyrimidinrings.
4-Aminopyrimidin-5-carboxamid: Besitzt eine Aminogruppe an der vierten Position und eine Carboxamidgruppe an der fünften Position.
Einzigartigkeit: Methyl-4-Pyrimidin-carboxylat ist aufgrund seiner spezifischen Esterfunktionsgruppe einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Seine Methylethergruppe macht es im Vergleich zu seinem Ethylanalog lipophiler, was sich möglicherweise auf seine pharmakokinetischen Eigenschaften auswirkt. Darüber hinaus ermöglicht das Fehlen von Substituenten an anderen Positionen am Pyrimidinring selektive Modifikationen und Derivatisierungen .
Zusammenfassend lässt sich sagen, dass Methyl-4-Pyrimidin-carboxylat eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Forschungs- und Industriebereichen ist. Seine einzigartige chemische Struktur und Reaktivität machen es zu einem wertvollen Baustein für die Synthese einer großen Bandbreite von Derivaten mit vielfältigen Anwendungen.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-Pyrimidine Carboxylate: Similar to Methyl 4-Pyrimidine Carboxylate but with an ethyl ester group.
2-Chloropyrimidine-4-Carboxylate: Contains a chlorine atom at the second position of the pyrimidine ring.
4-Aminopyrimidine-5-Carboxamide: Features an amino group at the fourth position and a carboxamide group at the fifth position.
Uniqueness: Methyl 4-Pyrimidine Carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl counterpart, potentially affecting its pharmacokinetic properties. Additionally, the absence of substituents at other positions on the pyrimidine ring allows for selective modifications and derivatization .
Eigenschaften
IUPAC Name |
methyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQHMHLHHUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291809 | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-08-0 | |
| Record name | 2450-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)


![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)






![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

